molecular formula C4H7N5O B14507207 (3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one CAS No. 63332-58-1

(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one

Cat. No.: B14507207
CAS No.: 63332-58-1
M. Wt: 141.13 g/mol
InChI Key: VEWLITSREXQETL-GBXIJSLDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable chiral precursor.

    Formation of Azetidinone Ring: The azetidinone ring is formed through cyclization reactions, often involving nucleophilic substitution or addition reactions.

    Introduction of Azido Group: The azido group is introduced via azidation reactions, typically using sodium azide or other azidating agents under controlled conditions.

    Amino Group Introduction: The amino group is introduced through amination reactions, often using amine sources like ammonia or primary amines.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Key steps include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum efficiency.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution: Reagents like sodium azide and alkyl halides are commonly used for substitution reactions.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the azetidinone ring.

    Reduction Products: Amino derivatives formed by reducing the azido group.

    Substitution Products: Various substituted azetidinones depending on the substituent introduced.

Scientific Research Applications

(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes involved in bacterial cell wall synthesis, similar to other β-lactam antibiotics. The azido group can also participate in bioorthogonal reactions, making it useful in chemical biology for labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-Acetoxy-3-[®-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one: Another azetidinone derivative with different substituents.

    (3S,4R)-4-Ethyl-3-[(triphenylmethyl)amino]azetidin-2-one: Similar structure with an ethyl and triphenylmethyl group.

Uniqueness

(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one is unique due to its combination of an amino group and an azido group on the azetidinone ring

Properties

CAS No.

63332-58-1

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

(3S,4R)-3-amino-4-(azidomethyl)azetidin-2-one

InChI

InChI=1S/C4H7N5O/c5-3-2(1-7-9-6)8-4(3)10/h2-3H,1,5H2,(H,8,10)/t2-,3+/m1/s1

InChI Key

VEWLITSREXQETL-GBXIJSLDSA-N

Isomeric SMILES

C([C@@H]1[C@@H](C(=O)N1)N)N=[N+]=[N-]

Canonical SMILES

C(C1C(C(=O)N1)N)N=[N+]=[N-]

Origin of Product

United States

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